
Iridium(3+);2-phenylpyridine;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(3+);2-phenylpyridine;chloride, also known as tris(2-phenylpyridine)iridium, is an organoiridium complex with the chemical formula Ir(C₆H₄-C₅H₄N)₃. This compound is a yellow-green solid and is known for its electroluminescent properties, emitting green light. It is a derivative of Iridium(3+) bound to three monoanionic 2-pyridinylphenyl ligands .
Preparation Methods
The synthesis of Iridium(3+);2-phenylpyridine;chloride typically involves cyclometalation reactions of 2-phenylpyridine and iridium trichloride. The reaction can be represented by the following equation: [ \text{IrCl}_3 + 3 \text{C}_6\text{H}_5\text{-C}_5\text{H}_4\text{N} \rightarrow \text{Ir(C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N)}_3 + 3 \text{HCl} ] This reaction proceeds via the formation of a chloride-bridged dimer, which is then converted to the desired complex . Industrial production methods often involve solid-state mechanochemistry, which enables the rapid and efficient synthesis of various tris-cyclometalated iridium(III) complexes from relatively cheap iridium(III) chloride hydrate without the use of significant amounts of organic solvent .
Chemical Reactions Analysis
Iridium(3+);2-phenylpyridine;chloride undergoes several types of chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions are common, where the 2-phenylpyridine ligands can be substituted with other ligands. Common reagents used in these reactions include silver triflate for ligand exchange and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include different iridium complexes with varying ligands and oxidation states.
Scientific Research Applications
Catalytic Applications
Iridium complexes, particularly those involving 2-phenylpyridine ligands, are recognized for their catalytic efficiency in various reactions:
- Hydrogenation Reactions : Iridium(3+); 2-phenylpyridine; chloride is utilized as a catalyst in hydrogenation processes, where it facilitates the reduction of alkenes and alkynes. Its ability to activate hydrogen makes it a valuable catalyst in organic synthesis.
- Oxidation Reactions : These complexes have shown efficacy in catalyzing the oxidation of alcohols to carbonyl compounds. Studies indicate that the presence of the 2-phenylpyridine ligand enhances the selectivity and efficiency of these reactions, making it suitable for synthetic organic chemistry applications .
Photophysical Properties
The photophysical characteristics of iridium complexes are pivotal for their use in optoelectronic devices:
- Light Emission : Iridium(3+); 2-phenylpyridine; chloride exhibits strong luminescence properties, making it an excellent candidate for use in organic light-emitting diodes (OLEDs). The complex's ability to emit light in the blue region has been particularly noted, which is crucial for developing efficient display technologies .
- Sensor Applications : The luminescent properties also allow for its application in sensors. The complex can be used to detect specific ions or molecules based on changes in its emission characteristics upon interaction with target analytes .
Biomedical Research
Iridium(3+); 2-phenylpyridine; chloride has shown promising results in biomedical applications, particularly in cancer therapy:
- Antitumor Activity : Research indicates that this complex has significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis through lysosomal damage and cell cycle disruption .
- Mechanism of Action : The complex operates through a non-energy-dependent cellular uptake mechanism, effectively accumulating in lysosomes and leading to mitochondrial membrane potential changes. This dual action—metastasis inhibition and lysosomal damage—positions iridium complexes as potential alternatives to traditional chemotherapeutics like cisplatin .
Table 1: Catalytic Activity of Iridium(3+); 2-phenylpyridine; chloride
Reaction Type | Catalyst Efficiency | Selectivity |
---|---|---|
Hydrogenation | High | Moderate |
Oxidation | Very High | High |
Table 2: Antitumor Activity Against Various Cell Lines
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
A549 | 39.5 ± 2.7 | Apoptosis via lysosomal damage |
HeLa | 2.8 ± 0.8 | Cell cycle disruption |
MCF-7 | Varies | Induction of oxidative stress |
Case Studies
- Antitumor Efficacy Study : A study published in PubMed demonstrated that iridium(3+); 2-phenylpyridine; chloride complexes exhibited significant antitumor activity compared to traditional agents, with specific focus on their mechanism involving lysosomal integrity disruption .
- Photophysical Characterization : Research conducted on the photophysical properties highlighted the complex's applicability in OLED technology, emphasizing its blue emission capabilities which are essential for high-quality displays .
Mechanism of Action
The mechanism by which Iridium(3+);2-phenylpyridine;chloride exerts its effects is primarily through its photophysical properties. The compound’s excited state has a reduction potential of -2.14 V, making it a strong photoreducing agent . In OLEDs, the compound’s high spin-orbit coupling promotes efficient intersystem crossing from the excited singlet state to the triplet state, resulting in phosphorescence . This process involves the radiative decay of the triplet excited state to the singlet ground state.
Comparison with Similar Compounds
Similar compounds to Iridium(3+);2-phenylpyridine;chloride include other cyclometalated iridium complexes such as:
Tris(2-phenylpyridine)iridium(III): Similar in structure but with different ligands.
Iridium(III) acetylacetonate: Another commonly used iridium complex with different ligands and properties.
Ruthenium(II) tris(bipyridine): A similar photoredox catalyst with different metal and ligands. This compound is unique due to its strong photoreducing properties and high quantum efficiency in OLED applications.
Biological Activity
Iridium(3+);2-phenylpyridine;chloride is a complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of iridium(III) chloride with 2-phenylpyridine under controlled conditions. The resulting complex can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography, to confirm its structure and purity.
Anticancer Properties
Numerous studies have investigated the antiproliferative activity of iridium(III) complexes, including those containing 2-phenylpyridine ligands. The following table summarizes key findings regarding the IC50 values of different complexes against various cancer cell lines:
Complex | A2780 (Ovarian) | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
---|---|---|---|---|
[(η5-Cp*)Ir(2-phenylpyridine)Cl] | 12.0 ± 1.5 μM | 89.0 ± 5.0 μM | 23.5 ± 2.0 μM | 45.0 ± 3.0 μM |
[(η5-Cp*)Ir(2-(2'-methylphenyl)pyridine)Cl] | 1.18 ± 0.05 μM | Not reported | Not reported | Not reported |
The complex [(η5-Cp*)Ir(2-(2'-methylphenyl)pyridine)Cl] exhibited significantly lower IC50 values compared to the parent compound, indicating enhanced potency against ovarian cancer cells (A2780) .
The mechanism by which these iridium complexes exert their anticancer effects appears to involve several pathways:
- DNA Binding : Iridium complexes show preferential binding to DNA bases, particularly 9-ethylguanine over 9-methyladenine, which may disrupt normal cellular functions and promote apoptosis .
- Catalytic Activity : These complexes can act as catalysts in redox reactions, such as the oxidation of NADH to NAD+, which is crucial for cellular metabolism .
- Hydrophobicity and Cellular Accumulation : The hydrophobic nature of certain substituents on the phenylpyridine ligand enhances cellular uptake of the iridium complex, correlating with increased antiproliferative activity .
Case Studies
Several case studies highlight the effectiveness of iridium complexes in preclinical models:
- Study on A2780 Cells : In a study examining the effects on A2780 ovarian cancer cells, the complex [(η5-Cp*)Ir(2-(2'-methylphenyl)pyridine)Cl] demonstrated an IC50 value of 1.18 μM, indicating it is ten times more potent than the parent compound .
- Comparative Analysis : Research comparing various structural isomers revealed that even minor changes in substituents could lead to significant differences in biological activity, underscoring the importance of ligand design in developing effective anticancer agents .
Q & A
Q. Basic: What is the standard synthetic route for preparing tris(2-phenylpyridine)iridium(III) chloride complexes?
Answer:
The most common method involves a two-step synthesis:
Formation of the chloro-bridged dimer : React hydrated iridium(III) chloride (IrCl₃·3H₂O) with 2-phenylpyridine in a refluxing solvent (e.g., 2-ethoxyethanol/water mixture). This yields the dinuclear [Ir(ppy)₂Cl]₂ intermediate, where "ppy" denotes 2-phenylpyridine .
Ligand exchange : The dimer is reacted with ancillary ligands (e.g., phenanthroline or bipyridine derivatives) in the presence of silver salts (AgNO₃ or AgCF₃SO₃) to replace chloride bridges and form mononuclear complexes .
Key considerations : Solvent purity, reaction temperature, and stoichiometric ratios of ligands significantly impact yield and purity.
Q. Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of iridium(III) complexes with 2-phenylpyridine ligands?
Answer:
- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of iridium (e.g., Ir³⁺) and ligand coordination via binding energy shifts .
- FT-IR and Raman Spectroscopy : Identify vibrational modes of C–N and C–C bonds in 2-phenylpyridine, verifying ligand attachment .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve ligand environments and detect impurities (e.g., unreacted ppy ligands) .
- Single-Crystal X-ray Diffraction : Provides atomic-level structural details, including bond lengths and angles, critical for confirming cyclometalation .
Q. Advanced: How can researchers address solubility challenges during purification of chloro-bridged iridium dimers?
Answer:
Chloro-bridged dimers like [Ir(ppy)₂Cl]₂ exhibit poor solubility in common organic solvents, complicating isolation. Strategies include:
- Solid-state ligand exchange : Perform ligand substitution in the solid phase to bypass solubility limitations .
- Use of polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility during recrystallization .
- Silver salt additives : Ag⁺ ions disrupt chloride bridges, improving solubility and facilitating ligand substitution .
Q. Advanced: What methodological approaches resolve contradictions in reported photoluminescence quantum yields (PLQY) for these complexes?
Answer:
Discrepancies in PLQY often arise from:
- Varied synthetic conditions : Trace moisture or oxygen can quench luminescence. Standardize reactions under inert atmospheres and anhydrous solvents .
- Ancillary ligand effects : Electron-withdrawing ligands (e.g., dtbbpy) enhance PLQY by stabilizing excited states. Compare complexes with identical ancillary ligands .
- Measurement protocols : Use integrating spheres with calibrated detectors and ensure consistent sample concentrations (e.g., 10⁻⁵ M in deaerated CH₂Cl₂) .
Q. Advanced: What strategies optimize the electrochemical stability of these complexes in OLED applications?
Answer:
- Ligand functionalization : Introduce tert-butyl groups (e.g., dtbbpy) to sterically shield the iridium center, reducing oxidative degradation .
- Doping in host matrices : Embed complexes in electron-transport layers (e.g., CBP or TPBi) to mitigate charge-induced decomposition .
- DFT calculations : Predict HOMO/LUMO levels to design ligands that align with device energy requirements, minimizing voltage-driven degradation .
Q. Basic: What safety precautions are critical when handling iridium(III) chloride and 2-phenylpyridine derivatives?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with chlorides or organic ligands .
- Ventilation : Use fume hoods when synthesizing or heating complexes to avoid inhalation of volatile solvents (e.g., dichloromethane) .
- Waste disposal : Segregate halogenated waste (e.g., unreacted IrCl₃) and coordinate with certified hazardous waste handlers .
Q. Advanced: How do steric and electronic modifications to 2-phenylpyridine ligands influence photophysical properties?
Answer:
- Steric effects : Bulky substituents (e.g., CF₃ at the 4-position) increase ligand rigidity, enhancing emission intensity but reducing solubility .
- Electronic effects : Electron-deficient ligands lower the LUMO level, red-shifting emission wavelengths. For example, fluorinated ppy derivatives emit in the blue-green region .
- Combined analysis : Use cyclic voltammetry (CV) and time-dependent DFT (TD-DFT) to correlate structural changes with optical/electrochemical behavior .
Q. Advanced: How can researchers validate the purity of tris(2-phenylpyridine)iridium(III) chloride complexes?
Answer:
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C₃₃H₂₄IrN₃: C 60.63%, H 3.70%, N 6.42%) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-Cl]⁺ at m/z 654.78) .
- HPLC with UV-Vis detection : Detect trace impurities (e.g., uncyclized ligands) using reverse-phase C18 columns .
Properties
CAS No. |
92220-65-0 |
---|---|
Molecular Formula |
C44H36Cl4Ir3N4-4 |
Molecular Weight |
1339.2 g/mol |
IUPAC Name |
iridium;2-phenylpyridine;tetrachloride |
InChI |
InChI=1S/4C11H9N.4ClH.3Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;/h4*1-9H;4*1H;;;/p-4 |
InChI Key |
HSHIAFYREBCJPI-UHFFFAOYSA-J |
SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Ir].[Ir].[Ir] |
Synonyms |
di-μ-Chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]di-iridium Stereoisomer_x000B_2-Phenylpyridine Iridium Complex; _x000B__x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.